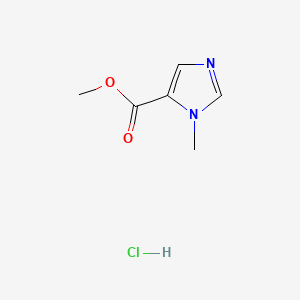
methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction with Methanol and Formic Acid: One common method involves the reaction of 1-methylimidazole with methanol and formic acid.
Reaction with Methanol and Formic Anhydride: Another method involves the reaction of 1-methylimidazole with methanol and formic anhydride, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted imidazole derivatives
Scientific Research Applications
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
Methyl 1H-imidazole-5-carboxylate: Another derivative with a different substitution pattern on the imidazole ring.
1-Methyl-1H-imidazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C6H9ClN2O2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
methyl 3-methylimidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H |
InChI Key |
GXPZJENJXNASSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















